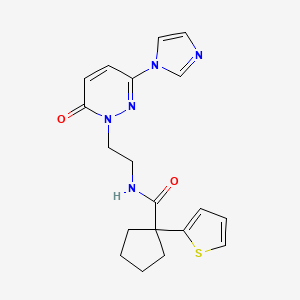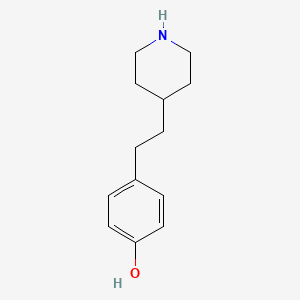![molecular formula C17H12F4N4O3S3 B2528302 2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide CAS No. 478045-38-4](/img/structure/B2528302.png)
2-[(2-{[(2-fluorophenyl)sulfonyl]amino}phenyl)sulfanyl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound is a chemical substance with the molecular formula C17H12F4N4O3S3 . It is not intended for human or veterinary use and is typically used for research purposes.
Synthesis Analysis
The synthesis of similar compounds often involves nucleophilic substitution reactions. For instance, a new trifluoromethyl-substituted diamine monomer was prepared through the nucleophilic substitution reaction of 2-chloro-5-nitrobenzotrifluoride and 4,4’-sulfonyl diphenol in the presence of potassium carbonate, followed by catalytic reduction with hydrazine and Pd/C .Molecular Structure Analysis
The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The trifluoromethyl group is a functional group that has the formula -CF3 .Chemical Reactions Analysis
The principal types of reactions involving aromatic rings are substitution, addition, and oxidation . Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides .Physical And Chemical Properties Analysis
The trifluoromethyl group has a significant electronegativity that is often described as being intermediate between the electronegativities of fluorine and chlorine . For this reason, trifluoromethyl-substituted compounds are often strong acids .Aplicaciones Científicas De Investigación
Anticancer Potential
“MLS000331332” has shown promise as a potential anticancer agent. Its unique chemical structure suggests interactions with cellular pathways involved in cancer progression. Researchers are investigating its effects on tumor growth, apoptosis (programmed cell death), and metastasis inhibition. Preclinical studies have demonstrated its ability to suppress cancer cell proliferation, making it an exciting candidate for further investigation in cancer therapy .
Anti-Inflammatory Properties
The compound’s sulfonamide and thiadiazole moieties contribute to its anti-inflammatory activity. It may modulate immune responses by inhibiting pro-inflammatory cytokines or enzymes. Researchers are exploring its potential in treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and dermatitis .
Neuroprotective Effects
Given its structural features, “MLS000331332” could play a role in neuroprotection. Studies suggest that it might enhance neuronal survival, reduce oxidative stress, and mitigate neuroinflammation. Researchers are investigating its potential in neurodegenerative disorders like Alzheimer’s and Parkinson’s diseases .
Antibacterial and Antifungal Activity
The trifluoromethyl group in the compound contributes to its antimicrobial properties. Researchers have observed inhibition of bacterial and fungal growth in vitro. Investigations are ongoing to explore its efficacy against specific pathogens and potential applications in drug development .
Cardiovascular Applications
The compound’s cardiovascular effects are intriguing. It may influence blood pressure regulation, vascular tone, or platelet aggregation. Researchers are studying its impact on cardiovascular diseases, including hypertension and thrombosis .
Chemoinformatics and Drug Design
“MLS000331332” serves as an interesting case study for chemoinformatics and computational drug design. Researchers use it to validate algorithms, predict binding affinities, and optimize drug-like properties. Its diverse functional groups make it valuable for exploring structure-activity relationships and designing novel compounds .
Mecanismo De Acción
Safety and Hazards
This compound is not intended for human or veterinary use and is typically used for research purposes. Always handle it with appropriate safety measures.
Direcciones Futuras
Propiedades
IUPAC Name |
2-[2-[(2-fluorophenyl)sulfonylamino]phenyl]sulfanyl-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12F4N4O3S3/c18-10-5-1-4-8-13(10)31(27,28)25-11-6-2-3-7-12(11)29-9-14(26)22-16-24-23-15(30-16)17(19,20)21/h1-8,25H,9H2,(H,22,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFYAWGCJBOSPKX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NS(=O)(=O)C2=CC=CC=C2F)SCC(=O)NC3=NN=C(S3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12F4N4O3S3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-{[1-(5-Chloropyrimidin-2-yl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2528219.png)
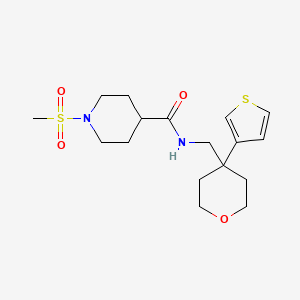


![N-methyl-2-[[[4-[methyl(phenyl)sulfamoyl]phenyl]-oxomethyl]amino]-6-propyl-5,7-dihydro-4H-thieno[2,3-c]pyridine-3-carboxamide](/img/structure/B2528223.png)


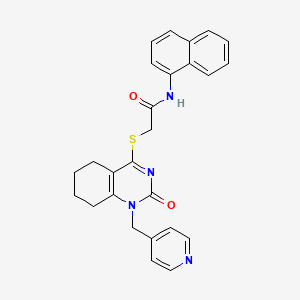
![6-methyl-5-(4-methyl-5-((4-nitrobenzyl)thio)-4H-1,2,4-triazol-3-yl)imidazo[2,1-b]thiazole](/img/structure/B2528228.png)
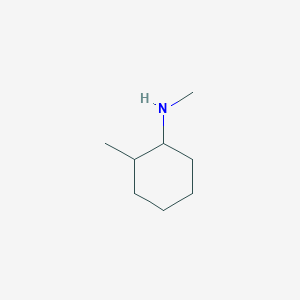
![(Z)-2-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-((3-fluorophenyl)amino)acrylonitrile](/img/structure/B2528235.png)
![N-({6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}methyl)pyrrolidine-1-sulfonamide](/img/structure/B2528239.png)
